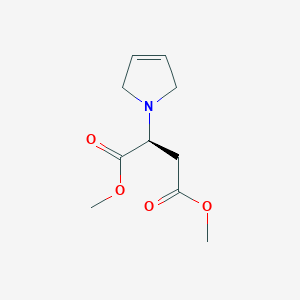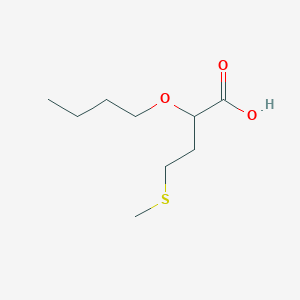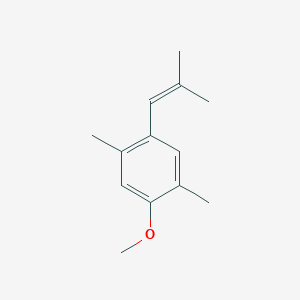
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as methyl isoeugenol, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a pleasant, clove-like aroma. This compound is found naturally in various essential oils, including ylang-ylang and citronella oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves the reaction of isoeugenol with potassium hydroxide and dimethyl sulfate under controlled conditions. The resulting product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic agent.
Industry: It is used in the fragrance industry for the production of perfumes and flavorings
Mecanismo De Acción
The mechanism of action of 1-methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and anti-inflammatory responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Isoeugenol: Similar in structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Methyleugenol: Similar structure but with different substitution patterns
Uniqueness: 1-Methoxy-2,5-dimethyl-4-(2-methylprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic applications make it valuable in various fields .
Propiedades
Número CAS |
667937-20-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methoxy-2,5-dimethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-11(4)13(14-5)8-10(12)3/h6-8H,1-5H3 |
Clave InChI |
SDVMESZCNNXQGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


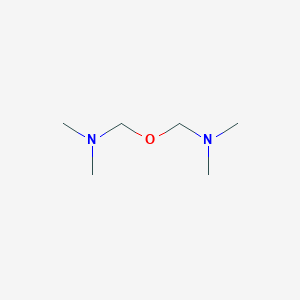
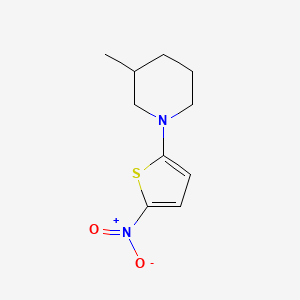
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)



![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
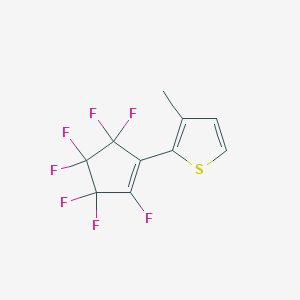
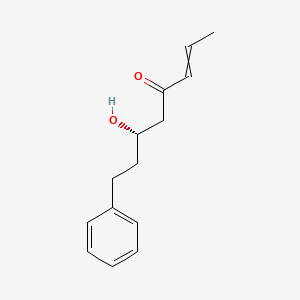
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
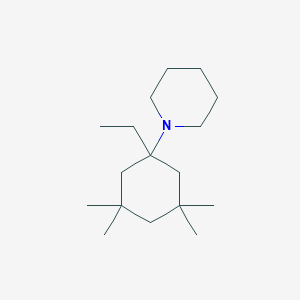
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
